5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Description
5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a (5-methyl-1,2-oxazol-3-yl)methoxy substituent at the 2-position.
Properties
IUPAC Name |
5-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8-5-9(14-19-8)7-18-12-4-3-10(17-2)6-11(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFCXDSWWOEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=C(C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
- 5-Methoxy-2-hydroxybenzoic acid (or its derivatives) is often used as the benzoic acid precursor, providing the methoxy group at the 5-position and a reactive hydroxyl group at the 2-position.
- The 5-methyl-1,2-oxazol-3-yl methanol or its equivalent is synthesized or obtained as the nucleophilic partner for ether formation.
Ether Formation via Williamson Ether Synthesis
A commonly employed method involves the Williamson ether synthesis, where the phenolic hydroxyl group at the 2-position of the benzoic acid derivative is converted into an ether with the oxazole-containing alcohol.
- Deprotonation of the phenolic hydroxyl group using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., dimethylformamide, DMF).
- Addition of the 5-methyl-1,2-oxazol-3-yl methanol or its halide derivative to the reaction mixture.
- Stirring under controlled temperature (often room temperature to 80 °C) to facilitate nucleophilic substitution and formation of the ether bond.
- Acidic workup to recover the carboxylic acid functionality if protected during the reaction.
Alternative Approaches: Halide Displacement
In some cases, the benzoic acid derivative is first converted to a halide intermediate at the 2-position (e.g., 2-bromo-5-methoxybenzoic acid), which then undergoes nucleophilic substitution with the oxazole methanol or an alkoxide derived from it.
Purification and Characterization
- The crude product is typically purified by recrystallization from suitable solvents (e.g., absolute alcohol) or chromatographic techniques.
- Characterization includes NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Experimental Data and Yields
While specific experimental yields for this exact compound are scarce in open literature, analogous compounds with similar substitution patterns and ether linkages report yields ranging from 60% to 85% depending on reaction conditions and purification methods.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenol deprotonation and alkylation | Base (NaH, K2CO3), DMF, 25–80 °C | 65–85 | Williamson ether synthesis typical yield |
| Halide intermediate formation | Bromination or chlorination, mild conditions | 70–90 | Precursor halide for nucleophilic substitution |
| Oxazole methanol preparation | Cyclization of precursors, standard methods | 60–75 | Pre-formed oxazole fragment |
| Final coupling and purification | Recrystallization or chromatography | 60–80 | Purity >95% achievable |
Research Findings and Literature Insights
- The ether linkage formation is the critical step and is sensitive to reaction conditions such as temperature, solvent polarity, and base strength.
- The presence of the methoxy group at the 5-position can influence the acidity of the phenolic hydroxyl and the reactivity of the benzoic acid derivative.
- Protecting groups for the carboxylic acid may be used during ether formation to prevent side reactions.
- Oxazole derivatives are often synthesized through multi-step routes involving amidoximes and α-haloketones, but in this compound, the oxazole is introduced as a stable substituent via the methoxy linker.
- Recent patents and chemical catalogs confirm the availability of intermediates such as 3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid, indicating that halogenated benzoic acid derivatives serve as key intermediates for further functionalization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Williamson Ether Synthesis | Base (NaH, K2CO3), DMF, oxazole methanol | Straightforward, good yields | Sensitive to moisture, base strength |
| Halide Displacement | Halogenated benzoic acid, oxazole alkoxide | High selectivity | Requires halide intermediate preparation |
| Direct Coupling (Patented) | Activated benzoic acid derivatives, coupling agents (e.g., carbodiimides) | Mild conditions, versatile | Multi-step, cost of reagents |
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
Key Comparison Points
Heterocyclic Ring Modifications
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2-oxazole in the target compound has a lower nitrogen content compared to the 1,2,4-oxadiazole in . The latter’s additional nitrogen may enhance metabolic stability but reduce lipophilicity.
- Benzoxazole Fusion: The fused benzoxazole in creates a planar structure, favoring π-π stacking interactions, unlike the non-fused oxazole in the target compound.
Substituent Effects
- Triazole vs.
- Bromine Substitution : The brominated analog introduces steric hindrance and electron-withdrawing effects, which could alter reactivity or binding kinetics compared to the methoxy group in the target.
Physicochemical Properties
- Acidity : Carboxylic acid pKa values are influenced by substituents. For example, the acetic acid chain in (pKa ~4.5) is more acidic than benzoic acid derivatives (typical pKa ~4.2), while electron-withdrawing groups (e.g., bromine in ) lower pKa further.
- Solubility : The 1,2,4-oxadiazole in may improve aqueous solubility due to increased polarity, whereas the fused benzoxazole in reduces solubility due to planarity and rigidity.
Biological Activity
5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is an organic compound classified as a benzoic acid derivative. Its structure includes a methoxy group and an oxazole moiety, which may contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 249.25 g/mol |
| CAS Number | 1049610-16-3 |
| InChI Key | NSIFCXDSWWOEKW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxazole moiety can facilitate interactions through hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity or receptor binding.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown promise against various bacterial strains. A study highlighted the effectiveness of oxazole-containing compounds in inhibiting the growth of Gram-positive bacteria .
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. Results indicated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related conditions .
Study on Antimicrobial Activity
A case study published in a peer-reviewed journal examined the antimicrobial efficacy of several oxazole derivatives, including this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Anti-inflammatory Research
In another study focusing on inflammatory pathways, researchers treated macrophage cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in tumor necrosis factor-alpha (TNF-alpha) levels, indicating its potential utility in managing chronic inflammatory conditions like rheumatoid arthritis .
Antioxidant Efficacy Assessment
An assessment of the antioxidant properties involved exposing human cell lines to oxidative stress followed by treatment with the compound. The results showed a reduction in oxidative damage markers by approximately 40%, highlighting its potential role in protecting cellular integrity against oxidative insults .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following chemical structure:
- IUPAC Name : 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
- CAS Number : 1049610-16-3
- Molecular Formula : C13H13NO5
The presence of the methoxy group and the oxazole ring contributes to its reactivity and biological properties, making it a candidate for various applications.
Antioxidant Properties
Research indicates that derivatives of similar structures exhibit significant antioxidant activity. For instance, compounds containing oxazole moieties have shown efficacy in scavenging free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases .
Antibacterial Activity
The antibacterial potential of compounds with similar frameworks has been explored extensively. Studies suggest that modifications to the oxazole ring can enhance interactions with bacterial targets, leading to improved antibacterial efficacy against pathogens like E. coli and Klebsiella pneumoniae .
Case Studies on Biological Effects
Several studies have evaluated the biological activities of compounds related to this compound:
These studies support the hypothesis that this compound could exhibit similar promising biological activities.
Fluorescent Sensors
The unique structure of this compound allows for its potential use in developing fluorescent sensors. The oxazole ring can be tuned to interact with specific analytes, enabling its application in environmental monitoring and biochemical assays .
Polymer Chemistry
In materials science, compounds like this compound can serve as additives or modifiers in polymer formulations. Their incorporation can enhance properties such as thermal stability and mechanical strength due to their chemical resilience and structural integrity .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Techniques such as oxidative coupling reactions are often employed to facilitate the formation of complex structures from simpler precursors .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid?
Methodological Answer:
The Bischler-Napieralski reaction is a viable route for synthesizing benzoxazole derivatives. Key steps include:
- Cyclization : Use acid catalysis (e.g., POCl₃) under controlled temperatures (110–120°C) to form the oxazole ring.
- Etherification : React 5-methyl-1,2-oxazol-3-ylmethanol with 5-methoxysalicylic acid derivatives under Mitsunobu conditions (DIAD, PPh₃).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity.
Data Validation : HRMS (EI, 70 eV) can confirm molecular ions (e.g., m/z 295.3 [M⁺]), while elemental analysis verifies C, H, N content .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z 295.3 vs. experimental m/z 295.1).
- Elemental Analysis : Cross-check calculated vs. experimental values (e.g., C: 73.20% vs. 73.00%; H: 5.80% vs. 5.96%) to assess purity .
- ¹H NMR : Key signals include methoxy singlet (~δ 3.8), aromatic protons (δ 6.8–7.5), and oxazole methyl group (~δ 2.4).
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C-O ether stretch (~1250 cm⁻¹) .
Advanced: How should researchers address discrepancies in elemental analysis data?
Methodological Answer:
Discrepancies (e.g., C: 73.20% vs. 73.00%) may arise from:
- Sample Purity : Recrystallize the compound and repeat analysis.
- Analytical Error : Use triplicate measurements and calibrate instruments with certified standards.
- Complementary Techniques : Validate via ¹³C NMR or X-ray crystallography. For example, single-crystal X-ray studies resolved ambiguities in related benzoic acid derivatives (R factor = 0.045) .
Advanced: What strategies exist for evaluating biological activity?
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase) using fluorescence-based assays (IC₅₀ determination).
- Receptor Binding Studies : Radiolabeled analogs can quantify affinity (e.g., Kd values) for targets like GPCRs.
- Computational Docking : Predict binding modes using software like AutoDock Vina. Structural analogs have shown affinity for kinase domains .
Advanced: How can this compound be applied in materials science?
Methodological Answer:
- Metal-Organic Frameworks (MOFs) : The benzoic acid group acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺). Similar derivatives enhance CO₂ adsorption capacity (~5 mmol/g at 1 bar) .
- Surface Modification : Functionalize nanoparticles (e.g., Au NPs) via carboxylate-metal coordination for catalytic applications.
Basic: What are the stability considerations during storage?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Light Sensitivity : Store in amber vials to avoid photodegradation. Related compounds degrade by ~10% after 30 days under UV light .
Advanced: What computational tools aid in synthetic route optimization?
Methodological Answer:
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose one-step routes (e.g., coupling reactions).
- DFT Calculations : Predict reaction energetics (e.g., ΔG‡ for cyclization steps). For example, B3LYP/6-31G* models optimize transition states in benzoxazole synthesis .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1 nM–100 µM).
- Cell Line Validation : Use authenticated cell lines (e.g., HEK293 vs. HeLa) to compare results.
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends. For example, conflicting IC₅₀ values for kinase inhibitors were resolved via systematic review .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
